molecular formula C25H22ClN3O3 B2614557 3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE CAS No. 1030121-84-6

3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE

Cat. No.: B2614557
CAS No.: 1030121-84-6
M. Wt: 447.92
InChI Key: SCMBKOPCEFKNDP-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorobenzamido group, a methoxyphenyl group, and an indole carboxamide group. The presence of these functional groups contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid
  • Ethyl 3-(4-chlorobenzamido)-5-methylhexanoate
  • 2-Methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-(4-CHLOROBENZAMIDO)-N-[(3-METHOXYPHENYL)METHYL]-5-METHYL-1H-INDOLE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-[(3-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c1-15-6-11-21-20(12-15)22(29-24(30)17-7-9-18(26)10-8-17)23(28-21)25(31)27-14-16-4-3-5-19(13-16)32-2/h3-13,28H,14H2,1-2H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMBKOPCEFKNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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